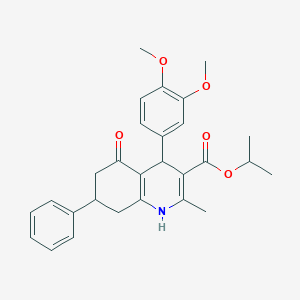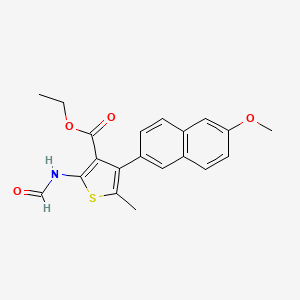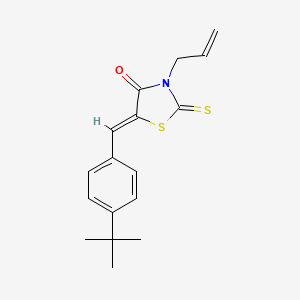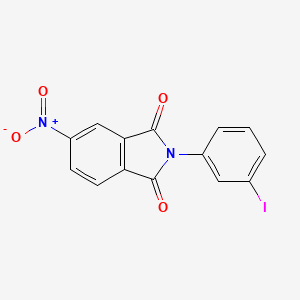![molecular formula C15H21NO B11680364 2-{(E)-[(6-methylhept-5-en-2-yl)imino]methyl}phenol](/img/structure/B11680364.png)
2-{(E)-[(6-methylhept-5-en-2-yl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(6-methylhept-5-en-2-yl)imino]methyl}phenol is a chemical compound with the molecular formula C15H21NO It is known for its unique structure, which includes a phenol group and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(6-methylhept-5-en-2-yl)imino]methyl}phenol typically involves the condensation reaction between 6-methylhept-5-en-2-ylamine and salicylaldehyde. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to around 60-80°C for several hours to ensure complete condensation, resulting in the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(6-methylhept-5-en-2-yl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-{(E)-[(6-methylhept-5-en-2-yl)imino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(E)-[(6-methylhept-5-en-2-yl)imino]methyl}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the imine linkage can act as a nucleophile or electrophile in different reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Curcuphenol: A compound with a similar phenol structure but different substituents.
Bisabolol: Another compound with a similar carbon skeleton but different functional groups.
Uniqueness
2-{(E)-[(6-methylhept-5-en-2-yl)imino]methyl}phenol is unique due to its specific combination of a phenol group and an imine linkage. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-(6-methylhept-5-en-2-yliminomethyl)phenol |
InChI |
InChI=1S/C15H21NO/c1-12(2)7-6-8-13(3)16-11-14-9-4-5-10-15(14)17/h4-5,7,9-11,13,17H,6,8H2,1-3H3 |
InChI Key |
VFWXIRLREKUQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)N=CC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11680289.png)
![N'-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11680292.png)
![(5Z)-1-(3-methylphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11680305.png)

![ethyl [(2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}ethyl)sulfanyl]acetate](/img/structure/B11680316.png)
![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680329.png)
![4-{(E)-[({[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11680331.png)


![8-(Butoxymethyl)-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11680347.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11680354.png)
![17-(2-Chloro-5-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11680361.png)
![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11680362.png)
